N-(3,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-13(2)20-22(29)27-21(26-20)15-7-5-6-8-16(15)25-23(27)32-12-19(28)24-14-9-10-17(30-3)18(11-14)31-4/h5-11,13,20H,12H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYIUCMORDHYDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity based on available literature, including data tables and key findings from relevant studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- A 3,4-dimethoxyphenyl group
- An imidazoquinazoline moiety
- A thioacetamide linkage
This structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Several studies have explored the anticancer properties of compounds related to this compound. The following table summarizes key findings:
These studies indicate that derivatives of the compound exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for therapeutic development.
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Proliferation : The compound has shown the ability to inhibit the growth of cancer cells significantly.
- Induction of Apoptosis : It may trigger apoptotic pathways, as indicated by increased caspase activity in treated cells.
- Cell Cycle Arrest : Studies suggest that it can cause cell cycle disruption, leading to decreased viability in cancer cell lines.
Study on Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the imidazoquinazoline core significantly impact the anticancer potency of related compounds. For instance:
- Substituents at specific positions on the phenyl ring were found to enhance activity against certain cancer types.
Cytotoxicity Evaluation
In a comparative study involving various derivatives:
Comparison with Similar Compounds
Key Observations :
- The imidazoquinazolinone core in the target compound likely enhances planar rigidity, favoring interactions with biological targets like kinases or DNA topoisomerases.
- The thioacetamide linker in the target compound introduces nucleophilic sulfur, which may participate in redox reactions or covalent binding, unlike the acetamide group in compound 4.1 .
Comparison :
- The use of sulfuric acid in compound 4.1’s synthesis suggests acid-mediated cyclization, whereas the target compound’s imidazoquinazolinone core may require milder conditions due to its sensitive oxo group.
- High yields in compound 4.1 highlight the efficiency of thiadiazole formation, whereas multi-step syntheses for fused quinazolinones often face challenges in regioselectivity .
Physicochemical Properties
Spectroscopic Data :
- Compound 4.1 exhibits IR bands at 1670 cm⁻¹ (C=O stretch) and 1542 cm⁻¹ (C-N stretch), which differ from the target compound’s expected peaks due to its thioacetamide (C=S ~1250 cm⁻¹) and quinazolinone (C=O ~1700 cm⁻¹) groups .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-c]quinazoline core, followed by thioether linkage and acetylation. Key steps include:
- Use of polar aprotic solvents (e.g., DMF) with potassium carbonate as a base to facilitate nucleophilic substitution .
- Controlled temperature (room temperature to 80°C) and reaction time (monitored via TLC/HPLC) to avoid side products .
- Purification via column chromatography or recrystallization to isolate intermediates and final product .
Example Reaction Table :
| Step | Reagents/Conditions | Monitoring Technique | Yield Optimization |
|---|---|---|---|
| Core formation | DMF, K₂CO₃, 60°C, 12h | TLC (ethyl acetate/hexane) | Adjust stoichiometry (1.5:1 reagent ratio) |
| Thioether coupling | Thiol intermediate, DCM, RT | HPLC | Nitrogen atmosphere to prevent oxidation |
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment (>95%) .
Q. How can solubility challenges be addressed during in vitro testing?
- Methodological Answer :
- Use organic solvents like DMSO for stock solutions (10–20 mM) followed by dilution in aqueous buffers .
- Employ co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to enhance solubility in biological assays .
- Sonication or heating (40–50°C) to disperse insoluble aggregates .
Advanced Research Questions
Q. How can computational modeling predict reactivity or biological interactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states .
- Molecular Docking : Tools like AutoDock Vina to predict binding affinities to targets (e.g., kinases, GPCRs) .
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., isopropyl, dimethoxyphenyl) to test steric/electronic effects .
- Activity Profiling : Screen analogs against disease-relevant assays (e.g., kinase inhibition, apoptosis induction) .
Example SAR Table :
| Analog | Substituent Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|---|
| A | -OCH₃ → -NO₂ | 12 µM (kinase X) | Increased hydrophobicity enhances potency |
| B | Isopropyl → Cyclohexyl | 45 µM (kinase Y) | Bulkier groups reduce cell permeability |
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Orthogonal Assays : Validate hits using biophysical (SPR) and cell-based (e.g., viability, caspase-3) assays .
- Dose-Response Analysis : Test multiple concentrations (0.1–100 µM) to rule out off-target effects at high doses .
- Pathway Profiling : RNA-seq or phosphoproteomics to identify downstream targets affected by the compound .
Data Contradiction Analysis Example
Issue : Inconsistent cytotoxicity results in MTT vs. apoptosis assays.
Resolution :
- Hypothesis : Compound may induce non-apoptotic cell death (e.g., ferroptosis).
- Method :
- Measure lipid peroxidation (malondialdehyde assay) .
- Inhibit ferroptosis with liproxstatin-1 and reassess viability .
- Outcome : If rescued, confirm ferroptosis mechanism; else, revisit assay conditions (e.g., incubation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
